molecular formula C17H14N2O B2999577 3-methyl-N-(quinolin-3-yl)benzamide CAS No. 200726-26-7

3-methyl-N-(quinolin-3-yl)benzamide

Cat. No.: B2999577
CAS No.: 200726-26-7
M. Wt: 262.312
InChI Key: NWIZHCCPDCHXHR-UHFFFAOYSA-N
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Description

3-methyl-N-(quinolin-3-yl)benzamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzamide group attached to a quinoline ring, with a methyl group at the 3-position of the benzamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(quinolin-3-yl)benzamide can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the copper-mediated tandem C(sp2)–H amination, which provides quinazolinones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides. This method allows for the synthesis of complex products in a single step from easily available starting materials .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Suzuki-Miyaura coupling reaction is often preferred due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(quinolin-3-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the benzamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline and benzamide derivatives.

Scientific Research Applications

3-methyl-N-(quinolin-3-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-(quinolin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in various biological processes. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a benzene ring fused to a pyridine ring.

    Quinazolinone: A similar compound with a fused quinazoline ring system.

    Tetrahydroquinoline: A reduced form of quinoline with a partially saturated ring.

Uniqueness

3-methyl-N-(quinolin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

3-methyl-N-quinolin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-12-5-4-7-14(9-12)17(20)19-15-10-13-6-2-3-8-16(13)18-11-15/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIZHCCPDCHXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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